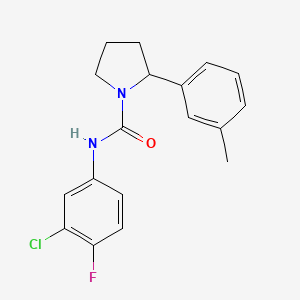![molecular formula C17H18N2O4S B6043285 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)
2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. MI-773 is a member of the p53 family of proteins, which play a crucial role in regulating cell growth and preventing the development of cancer. In
作用机制
2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide works by binding to the core domain of mutant p53, preventing it from interacting with other proteins and promoting tumor growth. This binding stabilizes the protein, leading to its accumulation in the nucleus and ultimately inducing apoptosis in cancer cells. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to activate the wild-type p53 pathway in cancer cells that express both wild-type and mutant p53, leading to increased apoptosis.
Biochemical and Physiological Effects
2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. The molecule induces apoptosis in cancer cells that express mutant p53, leading to decreased tumor growth. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to sensitize cancer cells to chemotherapy, increasing the efficacy of these drugs. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
实验室实验的优点和局限性
2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has several advantages for lab experiments. The molecule is relatively easy to synthesize, making it readily available for research purposes. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to be effective in inducing apoptosis in cancer cells that express mutant p53, making it a promising candidate for cancer treatment. However, there are also limitations to using 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide in lab experiments. The molecule has only been tested in vitro and in animal models, and its efficacy in humans has not yet been established. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to have off-target effects on other proteins, which may limit its specificity for mutant p53.
未来方向
There are several future directions for research on 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide. One area of focus is the development of more specific inhibitors of mutant p53 that do not have off-target effects. Additionally, researchers are exploring the potential of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide for combination therapy with other cancer drugs. Another area of interest is the use of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide as a tool for studying the role of mutant p53 in cancer development and progression. Finally, researchers are investigating the potential of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide for the treatment of other diseases, such as neurodegenerative disorders, that are associated with mutant p53.
合成方法
The synthesis method of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide are 2-methoxy-5-nitrobenzamide and 2-methyl-2,3-dihydro-1H-indole. The nitro group of the 2-methoxy-5-nitrobenzamide is reduced to an amino group using a reducing agent such as palladium on carbon. The resulting amine is then reacted with the 2-methyl-2,3-dihydro-1H-indole in the presence of a sulfonating agent such as chlorosulfonic acid. The final product, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide, is obtained after purification through column chromatography.
科学研究应用
2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been studied extensively for its potential as a therapeutic agent for cancer treatment. The molecule has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and plays a role in promoting tumor growth. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells that express mutant p53. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2-methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-9-12-5-3-4-6-15(12)19(11)24(21,22)13-7-8-16(23-2)14(10-13)17(18)20/h3-8,10-11H,9H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWNAAPPZPOMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-benzoyl-1-(2-hydroxyethyl)-1H-benzimidazol-5-yl]-2-chloroacetamide](/img/structure/B6043205.png)
![N-(3-chloro-4-methylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B6043210.png)
![1-[2-hydroxy-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6043212.png)
![2-[(4-bromobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6043216.png)

![3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B6043233.png)
![N-(4-bromophenyl)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B6043242.png)
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B6043256.png)
![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)
